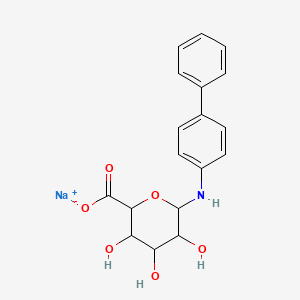
Sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminobiphenyl -D-Glucuronide Sodium Salt is a derivative of 4-Aminobiphenyl, an aromatic amine known for its carcinogenic properties. This compound is formed by the conjugation of 4-Aminobiphenyl with glucuronic acid, resulting in a glucuronide conjugate that is more water-soluble and can be excreted more easily from the body. The sodium salt form enhances its solubility in aqueous solutions, making it useful for various biochemical and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl -D-Glucuronide Sodium Salt typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4-Nitrobiphenyl.
Reduction: 4-Nitrobiphenyl is reduced to 4-Aminobiphenyl using reducing agents such as iron and hydrochloric acid.
Glucuronidation: 4-Aminobiphenyl is then conjugated with glucuronic acid in the presence of enzymes like UDP-glucuronosyltransferase to form 4-Aminobiphenyl -D-Glucuronide.
Formation of Sodium Salt: The glucuronide conjugate is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of 4-Aminobiphenyl -D-Glucuronide Sodium Salt follows similar steps but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of biphenyl are nitrated and reduced using industrial-scale reactors.
Enzymatic Glucuronidation: The glucuronidation step is carried out in bioreactors with immobilized enzymes to enhance efficiency.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain the sodium salt form.
化学反応の分析
Types of Reactions
4-Aminobiphenyl -D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated biphenyl derivatives.
科学的研究の応用
4-Aminobiphenyl -D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Employed in studies of metabolic pathways and detoxification processes.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of analytical methods for detecting aromatic amines.
作用機序
The mechanism of action of 4-Aminobiphenyl -D-Glucuronide Sodium Salt involves its metabolism and interaction with cellular components:
Metabolism: It is metabolized by enzymes like UDP-glucuronosyltransferase to form glucuronide conjugates, which are more water-soluble and can be excreted.
Molecular Targets: The compound can form DNA adducts, leading to mutations and potential carcinogenesis.
Pathways Involved: It is involved in detoxification pathways, where it is conjugated with glucuronic acid to facilitate excretion.
類似化合物との比較
4-Aminobiphenyl -D-Glucuronide Sodium Salt can be compared with other similar compounds:
4-Nitrobiphenyl: A precursor in the synthesis of 4-Aminobiphenyl.
4-Aminobiphenyl: The parent compound, known for its carcinogenic properties.
Benzidine: Another aromatic amine with similar carcinogenic effects.
2-Naphthylamine: An aromatic amine used in dye synthesis with similar metabolic pathways.
Uniqueness
4-Aminobiphenyl -D-Glucuronide Sodium Salt is unique due to its enhanced water solubility and excretion properties, making it a valuable compound for studying detoxification and metabolic processes.
特性
分子式 |
C18H18NNaO6 |
|---|---|
分子量 |
367.3 g/mol |
IUPAC名 |
sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1 |
InChIキー |
ZXJUCVIKNNGTAE-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4a-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320518.png)
![[3,4,5-Trihydroxy-6-[4-(2-hydroxypropan-2-yl)cyclohexene-1-carbonyl]oxyoxan-2-yl]methyl 4-(2-hydroxypropan-2-yl)cyclohexene-1-carboxylate](/img/structure/B12320526.png)
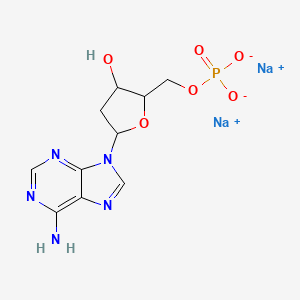
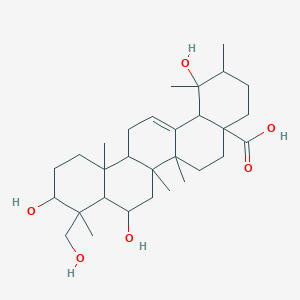
![4-[2-hydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]-1-methoxypropyl]-2-methoxyphenol](/img/structure/B12320553.png)

![Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)
![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)
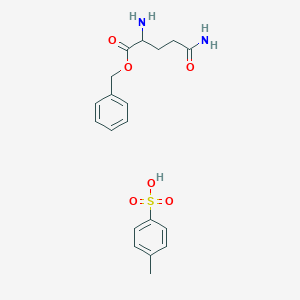
![tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)
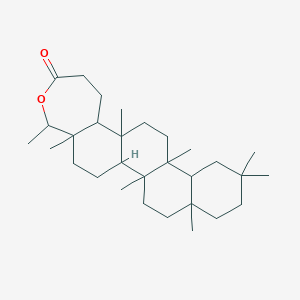
![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)
![sodium;3-[2-[(8S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B12320593.png)
